2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine
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Overview
Description
2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine is a heterocyclic compound that features a fused ring system combining an imidazole ring with an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diamines with aldehydes under acidic or basic conditions. For instance, the reaction of 1,2-diaminocyclohexane with glyoxal can yield the desired imidazo[1,2-a]azepine framework .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine include:
Imidazo[1,2-a]pyridine: Another fused heterocyclic system with similar structural features.
Imidazo[1,2-a]pyrazine: Known for its biological activities and used in medicinal chemistry.
Pyrimido[1,2-a]azepine: Shares the azepine ring but differs in the fused heterocycle.
Uniqueness
What sets this compound apart is its specific ring fusion and the resulting electronic and steric properties. These unique features make it a valuable scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-4-8-9-5-7-10(8)6-3-1/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNJODFEJANRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCN2CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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